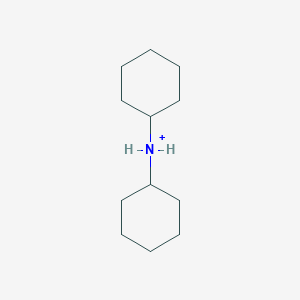

Dicyclohexylammonium

Beschreibung

Significance of Dicyclohexylammonium in Modern Organic and Materials Chemistry

The this compound cation and its associated salts are integral to numerous applications in both organic and materials chemistry due to their distinct chemical properties.

In organic synthesis , this compound salts are valuable reagents and intermediates. They are frequently used to form crystalline salts with N-protected amino acids, which can be advantageous when the free acid is unstable or non-crystalline. bachem.com This technique enhances stability, simplifies purification processes, and can improve reaction yields, making it a preferred method in peptide synthesis. bachem.comchemimpex.com For instance, Boc-L-pyroglutamic acid this compound salt and Boc-L-2-cyclohexylglycine this compound salt are employed as protecting groups, allowing for the selective modification of amino acids during the synthesis of complex peptides and drug candidates. chemimpex.comnetascientific.com The dicyclohexylamine (B1670486) precursor is a strong base, making it an effective catalyst for reactions such as acylation, alkylation, and condensation by facilitating deprotonation. a2bchem.com Furthermore, this compound compounds serve as intermediates in the production of a wide range of chemicals, including antioxidants, vulcanization accelerators for the rubber industry, agrochemicals, and dyestuffs. atamanchemicals.comoecd.org

In materials chemistry , the this compound cation is a key component in the development of advanced materials. One of its most prominent historical and ongoing applications is as a corrosion inhibitor, particularly in the form of this compound nitrite (B80452). google.comtaylorandfrancis.comboselon.com This compound and others like it function as vapor-phase corrosion inhibitors, offering protection against the atmospheric rusting of metals. chemdad.comcore.ac.uk this compound is also used as a curing agent for epoxy resins, enhancing material durability. a2bchem.com

A significant contemporary research area is the incorporation of the bulky this compound cation into the structure of halide perovskites . diamond.ac.uk These materials are highly promising for photovoltaic applications, but their stability is a major challenge. nsf.gov Introducing large organic cations like this compound can help stabilize the perovskite structure, potentially by minimizing internal energy and through entropic effects. mdpi.comnih.gov This strategy aims to enhance the intrinsic stability and moisture resistance of perovskite-based solar cells. mdpi.com

Furthermore, this compound salts are used to create ionic liquids . solubilityofthings.com These materials have unique properties and are being explored for various applications, such as matrices for bacterial analysis in mass spectrometry and as media for studying photo-driven property changes in photochromic compounds. atamanchemicals.comnih.govmdpi.com

| Field | Application of this compound Compound | Example Compound/Role | Significance |

|---|---|---|---|

| Organic Synthesis | Peptide Synthesis | Boc-L-pyroglutamic acid this compound salt | Forms stable, crystalline salts with N-protected amino acids, aiding purification and improving yields. bachem.comchemimpex.com |

| Organic Synthesis | Catalysis | Dicyclohexylamine (precursor) | Acts as a strong base to catalyze acylation, alkylation, and condensation reactions. a2bchem.com |

| Organic Synthesis | Chemical Intermediate | Dicyclohexylamine | Precursor for antioxidants, vulcanization accelerators, agrochemicals, and dyestuffs. atamanchemicals.comoecd.org |

| Materials Chemistry | Corrosion Inhibition | This compound nitrite | Acts as a vapor-phase inhibitor to protect metals from atmospheric corrosion. google.comchemdad.com |

| Materials Chemistry | Perovskite Solar Cells | This compound cation | Incorporated as a large cation to enhance the structural stability of halide perovskites. diamond.ac.ukmdpi.com |

| Materials Chemistry | Ionic Liquids | This compound nitrate (B79036) | Component of ionic liquids used in mass spectrometry and for studying stimuli-responsive materials. atamanchemicals.comsolubilityofthings.com |

Historical Context and Evolution of Research on this compound Systems

Research into this compound and its parent amine dates back to the mid-20th century. One of the earliest and most significant industrial applications emerged in the 1940s when Shell Oil Company developed this compound nitrite, marketed under the name "Dichan," as a volatile corrosion inhibitor (VCI). boselon.com This development was a notable improvement over previous methods that used oils and greases, as it allowed metal parts to be used immediately after unpacking. boselon.com Patents from that era detail its preparation and its effectiveness in protecting various metals, including steel and aluminum, from corrosion. google.com

Early academic and industrial research focused heavily on this anti-corrosion property. core.ac.uk By the 1950s, scientific investigations had expanded to include the synthesis of labeled versions of the compound, such as this compound-1-1'-C14 nitrite, to study its behavior and mechanisms. acs.org During this period, initial toxicological studies were also conducted to understand the compound's biological interactions. iarc.fr

The latter half of the 20th century saw the diversification of research into this compound's applications. Its role as a counterion for amino acids in peptide chemistry became more established, providing a practical tool for synthetic chemists. bachem.com In biochemistry, it was identified as an inhibitor of the enzyme spermidine (B129725) synthase, a property used in various bacterial and animal system studies. taylorandfrancis.com

In recent decades, the evolution of materials science has opened new frontiers for this compound research. The rise of supramolecular chemistry has led to detailed structural studies of this compound salts, focusing on the complex hydrogen-bonding networks they form. researchgate.netresearchgate.netresearchgate.net The most recent and dynamic area of research involves its use as a large, structure-directing organic cation in hybrid perovskite materials, a field that has gained immense traction since the 2010s for its potential in next-generation solar energy. diamond.ac.uknsf.govmdpi.com

Scope and Research Focus of this compound-Related Studies

Contemporary research on this compound systems is broad and multidisciplinary, spanning from fundamental organic synthesis to cutting-edge materials science. The current focus can be categorized into several key areas:

Advanced Materials for Optoelectronics: A major thrust of current research is the incorporation of the this compound cation into halide perovskite structures. diamond.ac.uk Studies are investigating how varying the concentration of this and other large cations affects the structural, electronic, and stability properties of the resulting materials. nsf.govmdpi.com The goal is to develop design principles for large cation incorporation to create more stable and efficient perovskite solar cells. mdpi.com

Supramolecular Chemistry and Crystal Engineering: There is a continued interest in the synthesis and characterization of novel this compound salts. researchgate.netresearchgate.net Research in this area focuses on understanding and exploiting the non-covalent interactions, particularly hydrogen bonds, that govern the crystal packing of these salts. researchgate.netresearchgate.net These fundamental studies are crucial for designing molecular materials with specific properties.

Ionic Liquids: The development of this compound-based ionic liquids is an active field of study. nih.govmdpi.com Researchers are synthesizing new photochromic ionic liquids and investigating how external stimuli, like UV light, can alter the physicochemical properties (e.g., conductivity, viscosity) of their solutions. nih.govmdpi.com This research could lead to new photoswitchable materials. nih.gov

Organic Synthesis and Catalysis: The utility of this compound as a resolving agent and in the stabilization of reactive intermediates continues to be explored. bachem.com Its role in forming salts for peptide synthesis remains a standard and valuable technique in pharmaceutical and biotechnological research. chemimpex.comnetascientific.com Additionally, new catalysts based on this compound have been developed for reactions like the Suzuki coupling. atamanchemicals.com

Corrosion Inhibition: While a mature field, research continues on developing more effective and environmentally benign corrosion inhibitors based on this compound and other amine derivatives. taylorandfrancis.comcore.ac.uk

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H24N+ |

|---|---|

Molekulargewicht |

182.33 g/mol |

IUPAC-Name |

dicyclohexylazanium |

InChI |

InChI=1S/C12H23N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2/p+1 |

InChI-Schlüssel |

XBPCUCUWBYBCDP-UHFFFAOYSA-O |

Kanonische SMILES |

C1CCC(CC1)[NH2+]C2CCCCC2 |

Synonyme |

cyclohexanamine, N-cyclohexyl-, sulfate (1:1) dicyclohexylamine dicyclohexylamine hydrochloride dicyclohexylamine nitrate dicyclohexylamine nitrite dicyclohexylamine phosphate (3:1) dicyclohexylamine sulfate dicyclohexylamine sulfate (1:1) dicyclohexylammonium |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Reaction Pathways for Dicyclohexylammonium and Its Derivatives

Catalytic Hydrogenation Routes to Dicyclohexylammonium

The catalytic hydrogenation of aniline (B41778) is a widely employed method for producing a mixture of cyclohexylamine (B46788) and dicyclohexylamine (B1670486). atamankimya.comwikipedia.org The reaction involves the reduction of the aromatic ring of aniline to a cyclohexane (B81311) ring, followed by subsequent reactions to form the primary and secondary amines.

Aniline Hydrogenation Mechanisms and Catalyst Selectivity

The hydrogenation of aniline is a complex process that can proceed through several pathways, leading to the formation of cyclohexylamine, dicyclohexylamine, and N-phenylcyclohexylamine as a key intermediate. oup.comnih.gov The selectivity towards dicyclohexylamine is influenced by the catalyst and reaction conditions. oup.com The process generally involves the initial hydrogenation of aniline to form cyclohexylamine. nih.gov Subsequently, dicyclohexylamine can be formed through the condensation of two cyclohexylamine molecules or via an N-cyclohexylidene-cyclohexylamine intermediate. oup.com

The choice of catalyst plays a pivotal role in directing the reaction towards the desired product. Noble metals like palladium and ruthenium are commonly used. atamankimya.comwikipedia.org Palladium-based catalysts, for instance, are known for their high activity in hydrogenating nitrobenzene (B124822) to aniline and can further catalyze the hydrogenation of aniline to cyclohexylamine and dicyclohexylamine. nih.govacs.org The selectivity can be manipulated; for example, using a bifunctional Pd/MIL-101 catalyst, a high selectivity for dicyclohexylamine can be achieved in an apolar solvent like n-hexane. acs.org The order of activity for metal catalysts in aniline hydrogenation has been reported as Co > Ni > Fe, Cu, with cobalt also showing high selectivity. oup.com

Role of Supported Metal Catalysts in this compound Synthesis

Supported metal catalysts are essential for the industrial synthesis of dicyclohexylamine, offering improved stability, activity, and selectivity. The support material can significantly influence the catalytic performance. For instance, using a support of niobic acid and/or tantalic acid for ruthenium and palladium catalysts has been reported to yield better results in the synthesis of dicyclohexylamine from aniline compared to unsupported catalysts. atamankimya.comwikipedia.org

Alumina-supported palladium catalysts are suitable for high-temperature operations, which can be advantageous for heat recovery in large-scale production. nih.gov The metal loading on the support is also a critical parameter. A lower palladium weighting on an alumina (B75360) support has shown greater aniline selectivity, which is a precursor step to dicyclohexylamine formation. nih.gov Rhodium-palladium alloy catalysts supported on activated carbon have also been investigated, showing that the selectivity towards dicyclohexylamine can be influenced by the alloy composition. oup.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions such as temperature, pressure, and solvent is crucial for maximizing the yield and purity of dicyclohexylamine.

Temperature: Elevated temperatures generally increase the reaction rate. For the hydrogenation of aniline, the rate increases with temperature up to 180–200°C, after which it may decrease. oup.com In some systems, hydrogenation temperatures can range from 180–220°C to ensure complete amine formation.

Pressure: Hydrogen pressure is another key variable. In aniline hydrogenation over a nickel-chromium catalyst, the cyclohexylamine yield increases with hydrogen pressure. osti.gov Pressure hydrogenation of diphenylamine (B1679370) using a ruthenium catalyst is another route to dicyclohexylamine. atamankimya.comwikipedia.org

Solvent: The choice of solvent can dramatically influence selectivity. A study using a bifunctional Pd/MIL-101 catalyst demonstrated that switching the solvent from polar (DMF) to non-polar (n-hexane) shifted the selectivity from aniline (99.9%) to dicyclohexylamine (99.1%). acs.org

Catalyst and Purity: The purity of the final product can be enhanced through various purification techniques, including recrystallization and vacuum distillation to remove residual solvents. justdial.com

The following table summarizes the effects of different catalysts on aniline hydrogenation.

| Catalyst | Support | Key Findings |

| Cobalt, Nickel | - | Cobalt shows higher activity and selectivity than Nickel for aniline hydrogenation. oup.com |

| Ruthenium, Palladium | Niobic acid, Tantalic acid | Supported catalysts give better results for dicyclohexylamine synthesis from aniline. atamankimya.comwikipedia.org |

| Palladium | Alumina | Suitable for high-temperature operations; lower Pd loading can increase selectivity. nih.gov |

| Rhodium-Palladium alloy | Activated Carbon | Selectivity for dicyclohexylamine is dependent on the alloy's composition. oup.com |

| Pd/MIL-101 | - | Solvent polarity drives selectivity between aniline and dicyclohexylamine. acs.org |

Reductive Amination Strategies for this compound Precursors

Reductive amination is another significant pathway for synthesizing dicyclohexylamine, typically starting from cyclohexanone (B45756). atamankimya.comwikipedia.org This method involves the reaction of a ketone with an amine source in the presence of a reducing agent. procurementresource.com

Cyclohexanone Reductive Amination with Ammonia (B1221849) and Cyclohexylamine

Dicyclohexylamine can be produced by the reductive amination of cyclohexanone using either ammonia or cyclohexylamine as the nitrogen source. atamankimya.comwikipedia.orgprocurementresource.com

With Ammonia: When cyclohexanone reacts with ammonia, it can lead to the formation of both cyclohexylamine and dicyclohexylamine. procurementresource.comnewtopchem.com The process is typically carried out in the presence of a reducing agent, such as a metal catalyst, at temperatures between 150 to 350 °C and pressures of 18 to 200 atm. procurementresource.com

With Cyclohexylamine: The reaction of cyclohexanone with cyclohexylamine directly yields dicyclohexylamine. This reaction can be catalyzed by palladium on carbon under hydrogen pressure. atamankimya.comwikipedia.org

The reaction pathway generally involves the formation of an intermediate imine (or enamine), which is then hydrogenated to the final amine product. researchgate.netchemistrysteps.com

Mechanistic Insights into Reductive Amination Pathways

The mechanism of reductive amination begins with the nucleophilic attack of the amine (ammonia or cyclohexylamine) on the carbonyl carbon of cyclohexanone. This is followed by dehydration to form a C=N double bond, creating an imine intermediate. chemistrysteps.com In the case of using a secondary amine, an enamine would be the intermediate.

This imine intermediate is then reduced to the amine. chemistrysteps.com The reduction can be achieved using various reducing agents, including hydrogen gas with a metal catalyst (catalytic hydrogenation) or other chemical reducing agents. chemistrysteps.commdpi.com The reaction pathway for the formation of dicyclohexylamine from cyclohexanone can be influenced by the reaction conditions and the catalyst used. For instance, studies using zeolite catalysts have shown that the reaction follows a Langmuir–Hinshelwood pathway, involving the adsorption of both cyclohexanone and ammonia on the catalyst surface. researchgate.net

The table below outlines the conditions for the reductive amination of cyclohexanone.

| Amine Source | Catalyst/Reducing Agent | Temperature | Pressure | Product(s) |

| Ammonia | Acidic metal catalysts | 150-350 °C | 18-200 atm | Dicyclohexylamine, Cyclohexylamine procurementresource.com |

| Cyclohexylamine | Palladium/Carbon, Hydrogen | - | ~4 mm Hg | Dicyclohexylamine atamankimya.comwikipedia.org |

| Ammonia | Zn-Ni couple | <50 °C | Atmospheric | Cyclohexylamine sciencemadness.org |

| Ammonia | Cu-Cr-La/γ-Al2O3 | Optimized conditions | Optimized conditions | Cyclohexylamine kchem.org |

Derivatization and Salt Formation Methodologies

Synthesis of this compound Salts of Organic and Inorganic Acids

The synthesis of this compound salts is typically a straightforward acid-base reaction. Dicyclohexylamine (DCHA) acts as a potent base and readily reacts with both organic and inorganic acids to form stable, often crystalline, salts. These salts are valuable in various applications; for instance, this compound nitrite (B80452) is a well-known vapor-phase corrosion inhibitor. google.comatamankimya.com

Organic Acid Salts:

The reaction of dicyclohexylamine with organic acids, such as carboxylic acids, is a common method for the purification and isolation of these acids. Many N-protected amino acids, for example, are prepared as their this compound salts, which are often crystalline and more stable than the free acid form. bachem.com This method is also employed to create stable, crystalline standards for analytical purposes, such as with hop bitter acids (humulinones and hulupones) used in the brewing industry. researchgate.netresearchgate.net The general reaction involves dissolving the organic acid and dicyclohexylamine in a suitable solvent, leading to the precipitation of the this compound salt.

A notable example is the preparation of this compound caprylate (CDCHA), synthesized by dissolving dicyclohexylamine and caprylic acid in ethanol (B145695) in a 1:1 molar ratio, followed by drying. frontiersin.org This salt has been studied for its potential as a volatile corrosion inhibitor for zinc. frontiersin.org Similarly, the antibiotic Fumagillin can be liberated from its dicyclohexylamine salt by reacting it with an organic acid like acetic acid in an alcoholic medium, a process that yields a pure and stable product. google.com

Inorganic Acid Salts:

This compound salts of inorganic acids are also of significant interest. The synthesis of this compound nitrite, a volatile corrosion inhibitor, can be achieved by reacting a water-soluble salt of dicyclohexylamine, such as the acetate (B1210297) or sulfate, with an alkali metal or ammonium (B1175870) nitrite. google.com To avoid the formation of undesirable byproducts like nitrosoamines, it is crucial to minimize the presence of free acid in the reaction mixture. google.com An alternative and efficient method involves the reaction of dicyclohexylamine with phosphoric acid, followed by the addition of an alkali metal nitrite. google.com This process avoids the corrosion issues associated with the use of sulfuric or hydrochloric acids. google.com

The formation of this compound chloride, which is sparingly soluble, is a key consideration when working with these salts. bachem.com The liberation of an amino acid from its DCHA salt is therefore often carried out using phosphoric or sulfuric acid to avoid the precipitation of this compound chloride. bachem.com

Table 1: Examples of this compound Salts from Organic and Inorganic Acids

| Acid Type | Acid Name | This compound Salt | Application/Significance |

|---|---|---|---|

| Organic | N-Protected Amino Acids | This compound salts of N-protected amino acids | Purification and stabilization of amino acid derivatives bachem.com |

| Organic | Hop Bitter Acids (Humulinones, Hulupones) | This compound humulinone/hulupone | Stable analytical standards for the brewing industry researchgate.netresearchgate.net |

| Organic | Caprylic Acid | This compound caprylate (CDCHA) | Volatile corrosion inhibitor frontiersin.org |

| Organic | Fumagillin (as a salt) | Fumagillin dicyclohexylamine salt | Intermediate for the purification of the antibiotic Fumagillin google.com |

| Inorganic | Nitrous Acid | This compound nitrite | Vapor-phase corrosion inhibitor google.comatamankimya.com |

| Inorganic | Phosphoric Acid | This compound phosphate (B84403) | Intermediate in the synthesis of this compound nitrite google.com |

| Inorganic | Sulfuric Acid | This compound sulfate | Water-soluble precursor for salt metathesis reactions google.com |

Stereoselective Synthesis of Chiral this compound Salts

The formation of diastereomeric salts using a chiral resolving agent is a classical and widely used method for the separation of enantiomers. researchgate.net Dicyclohexylamine, as a chiral amine, can be employed in the stereoselective synthesis of chiral this compound salts. This process, often referred to as Pasteurian resolution, relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques such as crystallization. researchgate.net

This methodology is particularly valuable in the synthesis of chiral drugs and natural products. researchgate.net For instance, the separation of racemic mixtures of acidic compounds can be achieved by reacting them with a single enantiomer of a chiral amine like dicyclohexylamine. The resulting diastereomeric salts can then be separated by fractional crystallization.

The stereospecific synthesis of P-chiral biophosphates and their analogues has been achieved through methods that can involve the formation of this compound salts for the separation of diastereomers. researchgate.net Similarly, in the synthesis of chiral sulfinyl compounds, which are important in asymmetric synthesis, the formation of diastereomeric salts with a chiral amine can be a crucial step for obtaining enantiomerically pure products. nih.gov

The development of predictive tools and a deep understanding of chemical reactivity and molecular interactions are essential for guiding the stereoselective synthesis of chiral molecules. rsc.org While dicyclohexylamine itself is not chiral, chiral derivatives of cyclohexylamine are used in these resolution processes. The principles of diastereomeric salt formation remain the same.

Formation of Complex this compound Precursors for Specific Applications

This compound compounds can serve as precursors for the synthesis of more complex molecules with specific applications. These applications range from catalysts in organic reactions to building blocks for nitrogen-containing heterocycles and precursors for materials with specific properties. beilstein-journals.org

For example, dicyclohexylamine has been used to develop new palladium catalysts for Suzuki coupling reactions. atamankimya.com Metal complexes of dicyclohexylamine also function as catalysts in the paint, varnish, and ink industries. atamankimya.com

In the field of materials science, this compound salts can act as precursors for the formation of functional materials. This compound-based ionic liquids have been utilized as matrices for the analysis of bacteria in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). atamankimya.com

Furthermore, dicyclohexylamine is a key intermediate in the production of various agricultural chemicals and rubber vulcanization accelerators. atamanchemicals.comoecd.org The salts of dicyclohexylamine, such as this compound nitrite, are used as corrosion inhibitors, highlighting their role as precursors to materials with protective properties. researchgate.net The synthesis of biguanide (B1667054) compounds, which have broad applications in medicinal chemistry and as catalysts, can involve precursors derived from amines like dicyclohexylamine. beilstein-journals.org The formation of these complex precursors often involves multi-step synthetic pathways where the this compound moiety is incorporated to influence the final properties of the molecule.

Crystallographic and Solid State Structural Elucidation of Dicyclohexylammonium Salts

Single Crystal X-ray Diffraction Studies of Dicyclohexylammonium Cations

Single crystal X-ray diffraction studies provide high-resolution data on bond lengths, bond angles, and torsion angles, offering a definitive view of the cation's conformation and the steric effects at play.

In the solid state, the two cyclohexyl rings of the this compound cation consistently adopt a stable chair conformation. mdpi.comnih.govresearchgate.net This is the lowest energy conformation for a cyclohexane (B81311) ring, minimizing both angle strain and torsional strain. fiveable.me The substituents on the nitrogen atom, including the second cyclohexyl ring and the ammonium (B1175870) protons, are positioned equatorially with respect to each ring. mdpi.comnih.govresearchgate.net This equatorial orientation is sterically more favorable than an axial position, which would lead to significant 1,3-diaxial strain. fiveable.me

| Compound | Torsion Angle 1 (°C) | Torsion Angle 2 (°C) | Reference |

|---|---|---|---|

| This compound O,O'-diphenyl phosphate (B84403) | C14–C13–N1–C19: -61.1(3) | C24–C19–N1–C13: -53.9(3) | mdpi.comresearchgate.net |

The steric bulk of the two cyclohexyl rings directly influences the geometry around the central nitrogen atom. nih.govresearchgate.net In an ideal tetrahedral geometry, as predicted by VSEPR theory for an sp³-hybridized nitrogen, the bond angles would be approximately 109.5°. However, in the this compound cation, the C-N-C bond angle is consistently observed to be significantly larger. mdpi.comnih.govresearchgate.net

This deviation is a direct consequence of steric hindrance between the two bulky cyclohexyl groups, which repel each other to minimize unfavorable van der Waals interactions. chemistrytalk.org For example, in this compound nitrate(V), the C-N-C angle is 117.34 (12)°. nih.govresearchgate.net Similarly, in this compound O,O'-diphenyl phosphate, this angle is 118.1(2)°, a value that aligns well with other reported structures containing the same cation, such as this compound hydrogen phenylphosphonate (B1237145) which has a C-N-C angle of 118.80(10)°. mdpi.com This expansion of the C-N-C angle allows the voluminous cyclohexyl rings to be accommodated with less steric strain. chemistrytalk.org

| Compound | C-N-C Bond Angle (°) | Reference |

|---|---|---|

| This compound nitrate(V) | 117.34(12) | nih.govresearchgate.net |

| This compound O,O'-diphenyl phosphate | 118.1(2) | mdpi.com |

| This compound hydrogen phenylphosphonate | 118.80(10) | mdpi.com |

Conformational Analysis of Cyclohexyl Moieties in the Solid State

Structural Diversity and Polymorphism of this compound Salts

The solid-state structures of this compound salts exhibit remarkable diversity, influenced by factors such as the nature of the counter-anion and the crystallization conditions. This can lead to the formation of different crystal packing arrangements and, in some cases, polymorphism, where the same compound crystallizes in multiple forms.

The structure of the anion plays a critical role in dictating the crystal packing and the resulting supramolecular architecture of this compound salts. The size, shape, and hydrogen-bonding capabilities of the anion directly influence how the this compound cations and anions arrange themselves in the crystal lattice.

For instance, in this compound nitrate (B79036), a bifurcated N—H⋯(O,O) hydrogen bond links the cation to the nitrate anion, and these ion pairs are further connected by C—H⋯O hydrogen bonds to form layers. researchgate.netnih.govdntb.gov.ua The cyclohexyl rings in this salt adopt chair conformations with the exocyclic C—N bonds in equatorial positions. researchgate.netnih.gov The steric hindrance of these bulky cyclohexyl rings leads to a larger C—N—C angle than expected for a tetrahedral nitrogen atom. researchgate.net In the case of this compound O,O'-diphenyl phosphate, strong charge-assisted N–H…O hydrogen bonds create a linear assembly. mdpi.com The crystal structure also features intra- and intermolecular C–H…O interactions and C–H…π-electron ring interactions. mdpi.com

The interaction between dicyclohexylamine (B1670486) and various carboxylic acids has been a subject of interest. With monocarboxylic acids, the resulting salts often form 0D cyclic hydrogen-bonded networks. acs.org However, studies have shown that with long-chain n-alkyl monocarboxylic acids (where the alkyl chain length is 14 or 15), a transition to a 1D hydrogen-bonded network can occur, driven by intra- and internetwork alkyl-alkyl interactions. acs.org The use of dicarboxylic acids with dicyclohexylamine can also promote the formation of 1D networks. figshare.com

The presence of different functional groups on the anion introduces further structural variations. In this compound hydrogen phenylphosphonate, the anions form inversion dimers through O—H⋯O interactions, which are then bridged by the this compound cations via N—H⋯O hydrogen bonds, creating chains. researchgate.netnih.gov These chains are further linked by C—H⋯O interactions to form a two-dimensional network. researchgate.netnih.gov The crystal structure of this compound 2-methoxybenzoate (B1232891) reveals the formation of a four-ion cluster through N—H⋯O hydrogen bonds, with these clusters connected into chains by weak C—H⋯O interactions. iucr.org

Polymorphism has been observed in this compound thiocyanate (B1210189), which exists in both monoclinic and orthorhombic forms. nih.gov The two forms differ in the disposition of the cyclohexyl rings and the pattern of hydrogen-bonding interactions. nih.gov In the monoclinic polymorph, two independent formula units are present in the asymmetric unit, leading to distinct hydrogen-bonding patterns and a supramolecular chain with a square-wave topology. nih.gov In contrast, the orthorhombic form features a supramolecular chain where the thiocyanate anion bridges two cations. nih.gov

The following table summarizes the crystallographic data for a selection of this compound salts, illustrating the influence of the anion on the crystal system and space group.

| Compound Name | Anion | Crystal System | Space Group | Reference |

| This compound Nitrate | Nitrate | Monoclinic | P2₁/c | researchgate.net |

| This compound Thiocyanate (Polymorph 1) | Thiocyanate | Monoclinic | P2₁/n | nih.gov |

| This compound Thiocyanate (Polymorph 2) | Thiocyanate | Orthorhombic | Pbca | nih.gov |

| This compound Hydrogen Phenylphosphonate | Hydrogen Phenylphosphonate | Monoclinic | P2₁/c | researchgate.netnih.gov |

| This compound 2-Methoxybenzoate | 2-Methoxybenzoate | Monoclinic | P2₁/c | iucr.org |

| This compound O,O'-Diphenyl Phosphate | O,O'-Diphenyl Phosphate | Orthorhombic | P2₁2₁2₁ | mdpi.com |

| This compound Chloride | Chloride | Monoclinic | P2₁/c |

Hydrogen bonding is a dominant force in the crystal structures of this compound salts, leading to the formation of extended networks with varying dimensionalities. These networks are primarily constructed from N-H···O and N-H···S interactions, with weaker C-H···O interactions often playing a role in linking primary structural motifs.

One-Dimensional (1D) Networks:

One-dimensional chains are a common supramolecular motif in this compound salts. In this compound benzenethiolate, the cations and anions are linked into long chains by N—H⋯S hydrogen bonds. researchgate.net Similarly, the reaction of dicyclohexylamine with dicarboxylic acids can be engineered to produce 1D hydrogen-bonded networks. figshare.com A study on this compound salts of n-alkyl monocarboxylic acids demonstrated a transition from 0D to 1D networks as the length of the alkyl chain increased, highlighting the role of van der Waals interactions in stabilizing the extended structure. acs.org In this compound O,O'-diphenyl phosphate, strong charge-assisted N–H…O hydrogen bonds create linear assemblies along the a-axis. mdpi.com

Two-Dimensional (2D) Networks:

Two-dimensional sheets or layers are formed when 1D chains are interconnected. In this compound hydrogen phenylphosphonate, chains formed by N-H···O and O-H···O hydrogen bonds are further linked by C-H···O interactions to create a 2D network. researchgate.netnih.gov Similarly, in certain dialkylammonium thiosulfates, extensive N—H⋯O and N—H⋯S hydrogen-bond networks result in the formation of extended two-dimensional layers. researchgate.net The crystal structure of this compound nitrate also exhibits layers in the ac plane formed by C—H⋯O hydrogen bonds linking the primary ion pairs. researchgate.netnih.gov

Three-Dimensional (3D) Networks:

The interconnection of 2D layers or the formation of a more complex network of hydrogen bonds can lead to three-dimensional architectures. In a this compound salt containing a 4-hydroxysulfonate anion and a water molecule, the water molecule acts as a bridge, participating in both N—H⋯O and O—H⋯O hydrogen bonds to establish a three-dimensional network. researchgate.net Another example is found in tris(this compound) hydrogen [1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonatoethane]phosphonate, where extensive O—H⋯O, O—H⋯N, and N—H⋯O interactions stabilize a three-dimensional crystal structure. iucr.org The this compound salt of RG108, co-crystallized with water and dimethylformamide, also displays a dense three-dimensional hydrogen-bond network. iucr.org

The dimensionality of the hydrogen-bonded network is a key factor in determining the physical properties of the crystalline material.

Disorder in the crystal structure, where atoms or groups of atoms occupy multiple positions, can occur in this compound derivatives, particularly involving the flexible cyclohexyl rings. This phenomenon is often related to the conformational flexibility of the six-membered rings, which can adopt different conformations such as the chair, boat, or twist-boat forms.

While specific examples of significant disorder in the cyclohexyl rings of the this compound cation itself are not extensively detailed in the provided search results, the general principles of conformational analysis suggest that such disorder is plausible. The energy barrier between different conformations of the cyclohexyl ring is relatively low, and thermal motion at room temperature can be sufficient to allow the ring to sample multiple conformations. If these conformations have similar energies and can be accommodated within the crystal lattice, they may be observed as crystallographic disorder.

In a broader context of related structures, disorder is a known phenomenon. For instance, in the dicyclohexylamine salt of RG108, the co-crystallized dimethylformamide solvent molecule is disordered. iucr.org While this is not disorder of the cyclohexyl ring itself, it demonstrates that disorder can be present in the crystal lattices of these types of salts. The study of a nicotine (B1678760) salt undergoing a phase transition also highlights how molecular components can undergo significant positional changes within a crystal. rsc.org

The refinement of crystal structures containing disordered moieties requires specialized techniques and models to accurately represent the electron density. The presence of disorder can sometimes be an indicator of a potential phase transition at a different temperature.

One-, Two-, and Three-Dimensional Hydrogen-Bonded Networks

Advanced Crystallographic Techniques and Data Analysis

To gain a deeper understanding of the subtle intermolecular interactions and to resolve complex structural features in this compound salts, advanced crystallographic techniques and data analysis methods are employed.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates the electron density of the procrystal (the crystal). By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of intermolecular contacts can be obtained.

Conducting X-ray diffraction experiments at low temperatures, typically around 100 K, is a standard practice in modern crystallography that offers several advantages for the structural elucidation of this compound salts. By cooling the crystal, the thermal motion of the atoms is significantly reduced. This leads to sharper and more intense diffraction spots, resulting in a higher resolution of the electron density map.

The benefits of low-temperature crystallography are evident in several studies of this compound salts. For example, the data for this compound thiocyanate was collected at 100 K, which allowed for the precise determination of the positions of the atoms and a detailed understanding of the hydrogen bonding interactions in its monoclinic polymorph. nih.gov Similarly, the crystal structure of this compound hydrogen phenylphosphonate was determined at 150 K, contributing to the accurate description of its two-dimensional hydrogen-bonded network. nih.gov

Enhanced structural resolution at low temperatures is particularly important for:

Locating Hydrogen Atoms: Hydrogen atoms have very low scattering power, making them difficult to locate accurately from X-ray diffraction data collected at room temperature. At low temperatures, the reduced thermal motion makes it more likely that hydrogen atoms can be located in the difference Fourier map, providing direct evidence for hydrogen bonds.

Resolving Disorder: In cases where conformational disorder of the cyclohexyl rings or other parts of the molecule is present, low-temperature data can sometimes "freeze out" one of the conformers, simplifying the structural model. Alternatively, it can help to better resolve the different positions of the disordered atoms.

A reversible single crystal to single crystal phase transition in a nicotine salt was monitored using temperature-dependent single-crystal X-ray diffraction, demonstrating the power of this technique in studying dynamic processes in the solid state. rsc.org

Dicyclohexylammonium in Organic Synthesis and Catalysis

Role as an Organic Base and Deprotonation Agent in Organic Reactions

As an amine, dicyclohexylammonium is an organic base, a characteristic that makes it a useful precursor and intermediate in various chemical transformations. atamanchemicals.comatamanchemicals.comwikipedia.org Its basic nature allows it to act as a deprotonation agent, facilitating reactions by abstracting protons from reacting species. It is sparingly soluble in water but soluble in many common organic solvents. atamanchemicals.comatamankimya.commade-in-china.com

This compound and its parent amine, dicyclohexylamine (B1670486), play a role in several classes of organic reactions, including acylation, alkylation, and condensation.

Alkylation: Friedel-Crafts alkylation involves the addition of an alkyl group to an aromatic ring. saskoer.ca Similar to acylation, this reaction is catalyzed by Lewis acids. masterorganicchemistry.comlibretexts.org The basicity of dicyclohexylamine can be utilized in related alkylation processes. For instance, electron-rich hydroxyarenes undergo a self-catalytic Michael reaction with this compound acrylate, leading to C-alkylation products. rsc.org

Condensation Reactions: Dicyclohexylamine can be involved in condensation reactions, which are crucial for forming larger molecules and polymers.

This compound as a Catalyst and Accelerator

The catalytic and accelerant properties of this compound are leveraged in several industrial and laboratory-scale processes.

This compound is utilized as a catalyst in the manufacturing of flexible polyurethane foams. atamanchemicals.comwikipedia.orgatamankimya.com The production of these foams involves the reaction of a polyol with an organic polyisocyanate, a process that requires precise catalytic control to achieve the desired foam properties. google.comallhdi.com Amine catalysts, such as this compound, are crucial for balancing the gel and blow reactions, which lead to the formation of the urethane (B1682113) polymer network and the generation of carbon dioxide gas for foaming, respectively. allhdi.com The selection of the catalyst composition is vital for producing foams with desired characteristics like good air permeability. mysciencework.com

Dicyclohexylamine has been used in the development of palladium catalysts for Suzuki cross-coupling reactions. atamankimya.com These reactions are a powerful tool for forming carbon-carbon bonds. whiterose.ac.ukmdpi.com Research has shown that a palladium catalyst system derived from palladium(II) acetate (B1210297) and dicyclohexylamine is effective for the Suzuki coupling of aryl bromides with boronic acids. atamankimya.comacs.org The use of amine-based ligands like dicyclohexylamine can offer an inexpensive and efficient alternative to more complex and costly phosphine (B1218219) ligands. researchgate.net

| Catalyst System | Reactants | Application |

| Pd(OAc)2 / Dicyclohexylamine | Aryl bromides and boronic acids | Suzuki cross-coupling reactions atamankimya.comacs.org |

| Pd EnCat™ 30 | Various | Hydrogenation and cross-coupling reactions mdpi.com |

| PdCl2/bis(2-pyridylmethyl)amine | Aryl halides and arylboronic acids | Suzuki-Miyaura cross-coupling researchgate.net |

In the rubber industry, dicyclohexylamine is an important intermediate for the production of vulcanization accelerators. atamanchemicals.comatamanchemicals.comatamankimya.com Vulcanization is a chemical process that enhances the properties of rubber, such as strength and elasticity, by forming cross-links between polymer chains. atamanchemicals.com Dicyclohexylamine is used to produce sulfenamide (B3320178) accelerators, such as Accelerator DZ (N,N-Dicyclohexyl-2-benzothiazolesulfenamide). yg-1.comzarchemical.com These accelerators provide a delayed onset of vulcanization, which improves processing safety, followed by a rapid vulcanization rate. yg-1.com This makes them particularly suitable for producing large rubber articles like tires. yg-1.com

| Accelerator Name | Chemical Name | Role |

| Accelerator DZ | N,N-Dicyclohexyl-2-benzothiazolesulfenamide | After-effect accelerator with long scorch time zarchemical.com |

| Accelerator CZ | N-Cyclohexyl-2-benzothiazolesulfenamide | Slow-acting fast accelerator yg-1.com |

Development of Palladium Catalysts for Cross-Coupling Reactions (e.g., Suzuki Coupling)

This compound in Protecting Group Chemistry and Peptide Synthesis

This compound plays a significant role in protecting group chemistry, particularly in the synthesis of peptides. Protecting groups are essential for temporarily blocking reactive functional groups to prevent unwanted side reactions during synthesis.

In peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group is a widely used base-labile protecting group for amines. wikipedia.org One method for introducing the Fmoc group is through the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org This reagent can be prepared by reacting fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the this compound salt of N-hydroxysuccinimide. wikipedia.org

Furthermore, dicyclohexylamine is used to form stable, crystalline salts with N-protected amino acids, which facilitates their handling and purification. For example, dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral compound where the dicyclohexylamine acts as a counterion to the Boc-protected amino acid. This salt formation is advantageous for ensuring the stability and purity of the amino acid derivative before its use in peptide coupling steps.

Use as a Protecting Group for Amino Acids

In the intricate process of peptide synthesis, the protection of reactive functional groups is paramount to prevent unwanted side reactions. researchgate.net The α-amino group of an amino acid must be temporarily masked to allow for the selective formation of a peptide bond at the carboxyl terminus. researchgate.netwiley-vch.de this compound salts have proven to be effective in this regard, particularly for N-protected amino acids.

The formation of a this compound (DCHA) salt with an N-protected amino acid, such as those bearing the fluorenylmethyloxycarbonyl (Fmoc) or o-nitrophenylsulfenyl (NPS) group, offers several advantages. wikipedia.orguoa.grsci-hub.se These salts are often crystalline and stable, which facilitates their purification and storage. wiley-vch.deuoa.grbachem.com This is particularly beneficial when the free N-protected amino acid is an oil or is otherwise unstable. bachem.com The formation of these stable, crystalline salts helps to ensure the high purity of the amino acid derivative, which is crucial for the successful synthesis of long peptide chains. sci-hub.se

The this compound cation, with its large ionic radius, can moderate the nucleophilicity of the carboxylate anion of the amino acid. sci-hub.se This moderation helps to prevent undesirable side reactions, such as the formation of mixed anhydrides, which can lead to the formation of oligopeptide impurities. sci-hub.se By forming a stable ionic adduct with the amino acid, the this compound counterion effectively shields the carboxylate group, ensuring that the subsequent coupling reaction proceeds cleanly. sci-hub.se

Table 1: Examples of this compound Salts of N-Protected Amino Acids

| N-Protecting Group | Amino Acid | Reference |

| o-Nitrophenylsulfenyl (NPS) | Glycine, L-Alanine, L-Phenylalanine, etc. | uoa.gr |

| Fluorenylmethyloxycarbonyl (Fmoc) | Various amino acids | sci-hub.se |

| Benzyloxycarbonyl (Z) | L-Leucine | netascientific.com |

| tert-Butyloxycarbonyl (Boc) | N-Methylamino acids | cdnsciencepub.com |

Methods for Liberating Amino Acids from this compound Salts

Before the N-protected amino acid can be used in peptide synthesis, it must be liberated from its this compound salt. bachem.com This is typically achieved by treating the salt with a suitable acid to protonate the carboxylate and regenerate the free carboxylic acid.

A common method involves suspending the this compound salt in an organic solvent, such as ethyl acetate or t-butyl methyl ether, and adding an aqueous solution of a strong acid. bachem.com Phosphoric acid (10%) is often preferred over hydrochloric acid because dicyclohexylamine can form the sparingly soluble this compound chloride with HCl. bachem.com The mixture is stirred until two clear phases appear, with the lower aqueous phase having a pH of 2-3. bachem.com The organic phase, containing the free N-protected amino acid, is then separated, washed, dried, and the solvent is evaporated to yield the desired product. bachem.com

Alternatively, sulfuric acid or potassium bisulfate can be used. bachem.com In some cases, particularly when using the dicyclohexylcarbodiimide (B1669883) coupling method, the free N-protected amino acid can be generated in situ by adding the hydrochloride salt of the amino acid ester to the this compound salt of the N-protected amino acid. uoa.gr

Table 2: Reagents for Liberating Amino Acids from DCHA Salts

| Reagent | Solvent System | pH of Aqueous Phase (Post-extraction) | Reference |

| 10% Phosphoric Acid | Ethyl acetate, t-butyl methyl ether, or isopropyl ether | 2-3 | bachem.com |

| 1M Sulfuric Acid | Not specified | Not specified | bachem.com |

| 2M Potassium Bisulfate | Not specified | Not specified | bachem.com |

Enhancement of Solubility and Stability of Synthetic Intermediates

The formation of this compound salts is a widely employed strategy to enhance the solubility and stability of synthetic intermediates, not just in peptide synthesis but in broader organic chemistry as well. netascientific.comresearchgate.netsigmaaldrich.comresearchgate.net Many organic molecules, particularly those with acidic functional groups, may be difficult to handle due to poor solubility in common organic solvents or instability under certain conditions. bachem.comkent.ac.uk Converting these compounds into their this compound salts can often overcome these challenges.

The ionic nature of the salt can significantly alter the physical properties of the molecule, often leading to increased crystallinity and improved solubility in specific solvents. netascientific.comsigmaaldrich.com This is particularly valuable during purification processes, as crystallization of the this compound salt can be an effective method for removing impurities. researchgate.net For instance, in the synthesis of α,ω-orthogonally diprotected diaminoacids, purification can be achieved through salt formation with dicyclohexylamine. google.com

Furthermore, the formation of a stable salt can protect a sensitive functional group from degradation during storage or subsequent reaction steps. bachem.comnetascientific.com This enhanced stability is a key reason for the commercial availability of many N-protected amino acids as their this compound salts. bachem.com The salt form can also improve the handling characteristics of a compound, making it easier to weigh and dispense accurately. wiley-vch.de

This compound in the Synthesis of Specialty Chemicals

Beyond its utility in peptide synthesis, this compound serves as a crucial intermediate and precursor in the manufacturing of a diverse range of specialty chemicals, including dyestuffs, pigments, and advanced materials. eschemy.comatamanchemicals.comatamanchemicals.comeschemy.comatamankimya.comconnectchemicals.com

Precursor for Dyestuffs and Pigments

This compound and its derivatives are used as intermediates in the synthesis of various organic dyestuffs and pigments. eschemy.comatamanchemicals.comeschemy.comatamankimya.comconnectchemicals.comgoogle.com For example, this compound nitrite (B80452) can be converted to dicyclohexylnitrosoamine, a useful intermediate in the preparation of certain organic dyestuffs. google.com The dicyclohexylamine moiety, from which the ammonium (B1175870) salt is derived, is a common building block in the chemical industry for producing these colorants. eschemy.com Its incorporation into the molecular structure of a dye can influence its color, fastness, and other important properties. The use of dicyclohexylamine as a dye precursor is a well-established application in industrial chemistry. eschemy.com

Intermediate in the Formation of Various Organic Products

This compound serves as a versatile intermediate in the synthesis of a wide array of organic products. eschemy.comatamanchemicals.comatamanchemicals.comgoogle.comatamanchemicals.comjoshi-group.com Its reactivity allows for its conversion into numerous other valuable compounds. For instance, treatment of this compound nitrite with a mild reducing agent can yield dicyclohexylhydrazine. google.com Dicyclohexylamine itself, the parent amine of the ammonium salt, is a key intermediate in the production of rubber vulcanization accelerators, corrosion inhibitors, and insecticides. eschemy.comatamanchemicals.comeschemy.com The this compound salt can be a convenient starting material or an in-situ generated intermediate in these synthetic pathways.

Use in Specific Synthetic Pathways for Advanced Materials and Chemical Building Blocks

The unique properties of this compound make it a valuable component in the synthesis of advanced materials and complex chemical building blocks. researchgate.netlifechemicals.com In the realm of materials science, dicyclohexylamine-derived compounds are used as catalysts and plasticizers. atamanchemicals.comatamankimya.com For example, metal complexes of dicyclohexylamine can act as catalysts in the paint and ink industries. eschemy.comatamankimya.com

In the synthesis of complex molecules, this compound salts can facilitate specific transformations. For example, in the preparation of sugar-linked terminal allenes, dicyclohexylamine is used in conjunction with a copper(I) iodide catalyst. researchgate.net The ability to form stable, characterizable salts is also exploited in the development of novel building blocks for combinatorial chemistry and drug discovery. The formation of this compound salts of Nα-Fmoc amino acids is a key step in a high-yield synthesis method that prevents the formation of oligopeptide impurities. sci-hub.se Furthermore, it has been used in the development of palladium catalysts for Suzuki coupling reactions and as an extractant in analytical methods.

Supramolecular Chemistry of Dicyclohexylammonium Assemblies

Design and Synthesis of Supramolecular Architectures

The rational design of complex molecular structures using dicyclohexylammonium relies on the principles of crystal engineering and molecular self-assembly. mdpi.com Chemists can predictably assemble molecules into desired structures by understanding the specific non-covalent interactions and recognition patterns between the this compound cation and complementary molecular units. mdpi.com

Exploitation of the Secondary Ammonium (B1175870) Dicarboxylate (SAD) Synthon

A particularly robust and widely used strategy in the design of this compound-based supramolecular structures is the use of the Secondary Ammonium Dicarboxylate (SAD) synthon. acs.orgfigshare.com This reliable recognition motif involves charge-assisted hydrogen bonds between the two N-H donors of the secondary this compound cation and the carboxylate groups of a dicarboxylic acid. mdpi.comacs.org The interaction typically results in the formation of a one-dimensional (1D) network, which can serve as the foundation for more complex structures, such as gels. mdpi.com

Research has successfully exploited the SAD synthon to create new series of low molecular weight gelators (LMWGs) from components like azobenzene-4,4′-dicarboxylic acid and various secondary amines, including dicyclohexylamine (B1670486). acs.orgfigshare.com The presence and reliability of the SAD synthon in these assemblies have been consistently confirmed through single-crystal X-ray diffraction studies. acs.org This synthon-based approach provides a predictable pathway for engineering functional materials. mdpi.com

Self-Assembly Principles and Molecular Recognition

Self-assembly is the process by which individual components spontaneously organize into ordered structures, driven by the minimization of the system's free energy. fiveable.meyoutube.com In the context of this compound, this process is governed by a combination of non-covalent interactions. fiveable.mewikipedia.org While hydrogen bonding is a primary directional force, especially in synthons like SAD, other interactions such as van der Waals forces, π-π stacking (when aromatic moieties are present in the counter-ion), and electrostatic interactions are also crucial. mdpi.comwikipedia.org

Molecular recognition is the specific binding between a host and a guest molecule. wikipedia.org The this compound cation can act as a guest, fitting into the cavity of a larger host molecule, or it can be a key part of a recognition system that directs the assembly. wikipedia.orgtandfonline.com For instance, the reaction of dicyclohexylamine with thiourea (B124793) leads to an inclusion compound where dicyclohexylamine molecules are accommodated within channels in the thiourea matrix. tandfonline.com This selective interaction highlights the principle of molecular recognition, where the size, shape, and chemical properties of the this compound cation dictate its ability to bind with a specific host. wikipedia.orgtandfonline.com The ultimate supramolecular structure is the result of a delicate balance between these various attractive and repulsive forces. fiveable.me

Functional Supramolecular Materials Incorporating this compound

The self-assembly of this compound-based components has led to the development of various functional materials with tailored properties. These materials find applications ranging from organogels to analytical chemistry matrices.

Development of Low Molecular Weight Gelators (LMWGs)

Low Molecular Weight Gelators (LMWGs) are small organic molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. Salts of dicyclohexylamine have proven to be particularly effective as LMWGs. acs.orgnih.gov The self-assembly into fibrous aggregates is often driven by specific, directional hydrogen bonding patterns, such as the Secondary Ammonium Monocarboxylate (SAM) or the SAD synthon. acs.orgnih.gov

For example, this compound bromoacetate (B1195939) was found to form molecular gels with solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). nih.gov The gelation is attributed to the formation of infinite zigzag chains based on the SAM synthon, where the cation and anion are connected by N-H···O hydrogen bonds. nih.gov Similarly, salts derived from dicyclohexylamine and various cinnamic or benzoic acids, such as this compound 4-nitrocinnamate and 3-nitrocinnamate, have demonstrated excellent gelation capabilities. rsc.org The ability of these simple organic salts to form gels is closely linked to their crystal packing and the robustness of the hydrogen-bonded networks. acs.org

| Compound | Solvent | Minimum Gelator Concentration (MGC) [wt %] | Gel-to-Sol Transition Temp. (Tgel) [°C] | Reference |

|---|---|---|---|---|

| This compound Bromoacetate | DMF | 8.00 | 133 | iucr.org |

| This compound Bromoacetate | DMSO | 8.00 | 96 | iucr.org |

| This compound azobenzene-4,4'-diacrylate | DMSO/Water | Not Specified | Not Specified | acs.org |

Formation of Ionic Liquid Matrices and Their Applications

This compound and its parent amine, dicyclohexylamine, are used to create ionic liquid matrices for specific analytical applications. atamanchemicals.comomanchem.comrxchemicals.com Notably, they have been employed in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for the analysis of bacteria. atamanchemicals.comatamankimya.com In this technique, the sample is co-crystallized with a matrix material that absorbs the laser energy, promoting gentle ionization of the analyte. An ionic liquid matrix, which is a salt that is liquid at or near room temperature, offers advantages over traditional solid matrices, such as improved sample preparation homogeneity and reproducibility. The this compound-based ionic liquid serves as this energy-absorbing and proton-donating medium, facilitating the analysis of large biomolecules and even whole bacterial cells. omanchem.comrxchemicals.com

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. wikipedia.org this compound has been studied as a guest component in several host-guest systems. tandfonline.com A classic example is the formation of a clathrate with thiourea, where dicyclohexylamine molecules become entrapped as guests within the crystalline lattice of the thiourea host. tandfonline.com The host structure forms channels that perfectly accommodate the guest amine, driven by van der Waals forces. tandfonline.com

In other cases, this compound acts as a counterion in complexes where the anion itself can be considered a host. For instance, this compound salts with anions like 2-methoxybenzoate (B1232891) form distinct four-ion clusters through a network of N-H···O hydrogen bonds, demonstrating supramolecular association. irb.hr The study of these complexes provides insight into molecular recognition phenomena and the subtle interplay of non-covalent forces that dictate the formation and stability of host-guest assemblies. wikipedia.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Dicyclohexylammonium Systems

Spectroscopic Methods for Structural Elucidation

Advanced spectroscopic methods are indispensable for a deep understanding of the molecular structure and behavior of dicyclohexylammonium salts.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For this compound-containing systems, NMR studies can elucidate the conformational preferences of the cyclohexyl rings and the nature of intermolecular interactions.

In the case of this compound O,O'-diphenyl phosphate (B84403), ¹H NMR spectroscopy revealed a signal at 8.80 ppm corresponding to the NH₂ protons. mdpi.com This downfield chemical shift is indicative of hydrogen bonding effects. mdpi.com The aliphatic protons of the cyclohexyl rings appear in the range of 1.01 to 2.97 ppm, while the aromatic protons of the diphenyl phosphate moiety are observed between 7.02 and 7.28 ppm. mdpi.com

¹³C NMR provides further structural detail. For the same compound, doublet signals at 153.87 ppm and 120.34 ppm are assigned to the ipso- and ortho-carbon atoms of the phenyl rings, respectively, with coupling to the phosphorus atom. mdpi.com

Studies on γ-amino acid derivatives, such as those involving gabapentin (B195806) which has a cyclohexane (B81311) ring, demonstrate that low-temperature NMR can be used to "freeze" conformational exchange. researchgate.net This allows for the determination of the free-energy difference between different chair conformers of the cyclohexane ring. researchgate.net For instance, in some derivatives, the conformer with an equatorial aminomethyl group is found to be more stable in solution. researchgate.net The presence of multiple conformational states in solution can be identified through techniques like selective line broadening of NH resonances and the observation of Nuclear Overhauser Effects (NOEs), which indicate conformational heterogeneity. researchgate.net

The conformational space of cyclic dinucleotides has been explored using a combination of NMR methods and computational calculations. nih.gov These studies show a general preference for an anti orientation of the glycosidic bond and a North-type conformation for the ribose sugars in solution. nih.gov

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about functional groups and intermolecular interactions, particularly hydrogen bonding. rsc.orgmatanginicollege.ac.in The frequency, intensity, and shape of vibrational bands are sensitive to the molecular environment. matanginicollege.ac.in

In this compound salts, the N-H stretching vibrations are of particular interest. Strong, charge-assisted N–H···O hydrogen bonds are observed in the crystal structure of this compound O,O'-diphenyl phosphate. mdpi.com These interactions significantly influence the N-H stretching frequencies. Generally, hydrogen bonding leads to a shift of the X-H stretching band to a lower frequency, with an increase in intensity and band broadening. matanginicollege.ac.in The stronger the hydrogen bond, the more pronounced the shift. matanginicollege.ac.in

The complexity of IR spectra in the 1450 to 600 cm⁻¹ region, often called the "fingerprint region," provides a unique pattern for a given molecule. msu.edu In studies of azide-derivatized amino acids like Boc-3-azide-Ala-OH (this compound) salt, the N₃ anti-symmetric stretching mode, appearing in the 2050-2250 cm⁻¹ region, serves as a sensitive probe of the local environment and its fluctuations. aip.org

Table 1: General Infrared Absorption Regions for Relevant Bonds

| Vibrational Type | Functional Group | Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching | N-H (amines) | 3300-3500 |

| Stretching | C-H (alkanes) | 2850-3000 |

| Stretching | C=O (carbonyls) | 1670-1820 |

| Bending | N-H (amines) | 1550-1650 |

Note: The exact frequencies can be influenced by factors such as hydrogen bonding and molecular structure. matanginicollege.ac.inmsu.edu

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. In the context of this compound, MS provides unequivocal confirmation of its presence and can be used to study its fragmentation patterns.

The electron ionization (EI) mass spectrum of dicyclohexylamine (B1670486) shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 181. nist.govmassbank.eu The spectrum is characterized by a number of fragment ions, with a prominent peak at m/z 138. massbank.eu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for dicyclohexylamine (C₁₂H₂₃N) is 181.18305. massbank.eu

When coupled with liquid chromatography (LC-MS), especially with techniques like electrospray ionization (ESI), this compound can be detected as the protonated molecule, [M+H]⁺, at m/z 182. Tandem mass spectrometry (MS/MS) further fragments this ion to produce characteristic product ions, which are used for highly selective and sensitive quantification in complex mixtures. oup.comnih.gov For instance, in the analysis of dicyclohexylamine in beeswax, two multiple reaction monitoring (MRM) transitions were monitored for quantification and confirmation. oup.com

Table 2: Key Mass Spectrometry Data for Dicyclohexylamine

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Electron Ionization (EI-MS) | EI | 181 | 138, 56 | massbank.eu |

Infrared (IR) Spectroscopy for Vibrational Modes and Hydrogen Bonding

Chromatographic and Extraction Methodologies for Quantification

Accurate quantification of this compound, particularly at trace levels in complex samples, relies on efficient extraction and separation techniques.

Dispersive liquid-liquid microextraction (DLLME) is a sample preparation technique noted for its speed, low solvent consumption, and high enrichment factors. researchgate.net It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. mdpi.com This creates a cloudy solution where the analyte is efficiently transferred from the aqueous phase to the fine droplets of the extraction solvent. mdpi.com

Dicyclohexylamine has been utilized as an extractant in a DLLME method developed for the determination of gold(III). nih.gov In this method, a mixture of acetone (B3395972) (as the disperser solvent) and chloroform (B151607) containing dicyclohexylamine (as the extraction solvent and complexing agent) was injected into the sample. nih.gov The dicyclohexylamine forms a complex with the target analyte, facilitating its extraction into the organic phase. nih.gov This demonstrates the potential of this compound and its derivatives to act as key reagents in advanced extraction methodologies.

Aqueous normal phase (ANP) liquid chromatography is a chromatographic technique that is particularly well-suited for the separation of polar compounds that are poorly retained in reversed-phase liquid chromatography (RP-LC). It often utilizes mobile phases with a high percentage of organic solvent, like acetonitrile, which can enhance sensitivity in electrospray ionization mass spectrometry (ESI-MS) due to more efficient desolvation in the ion source. researchgate.net

A method for the determination of dicyclohexylamine (DCH) residues in beeswax has been developed using ANP-LC coupled with tandem mass spectrometry (LC-MS/MS). oup.comnih.govresearchgate.net This method involves a simple extraction followed by a low-temperature cleanup before instrumental analysis. nih.govresearchgate.net The ANP-LC-MS/MS method demonstrated high accuracy and precision for the quantification of DCH in beeswax samples, with a limit of quantification of 1 µg kg⁻¹. oup.comnih.govresearchgate.net The use of multiple reaction monitoring (MRM) provided the high selectivity needed to analyze the complex beeswax matrix. oup.com One transition is used for quantification while a second confirms the analyte's identity. oup.com

Table 3: Performance of ANP-LC-MS/MS Method for Dicyclohexylamine in Beeswax

| Parameter | Value | Reference |

|---|---|---|

| Spiked Concentrations (µg kg⁻¹) | 4, 80, 360, 2000 | oup.comnih.govresearchgate.net |

| Accuracy/Precision Range | 94.9 ± 1.7% to 110.8 ± 6.6% | oup.comnih.govresearchgate.net |

| Limit of Quantification (LOQ) | 1 µg kg⁻¹ | oup.comnih.govresearchgate.net |

This methodology highlights the power of combining advanced separation techniques with highly sensitive and selective detection for the robust quantification of this compound in challenging sample types. oup.comnih.govresearchgate.net

Aqueous Normal Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS)

Advanced Analytical Applications (Non-Biological)

The chemical reactivity of this compound forms the basis for its use in advanced, non-biological analytical applications, including colorimetric sensing and metal ion extraction.

A significant application of this compound is in the development of colorimetric sensors for the detection of the explosive 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.netchemicalbook.comatamanchemicals.com These sensors provide a rapid, low-cost, and portable method for on-site analysis of environmental samples like soil and water, as well as post-blast debris. researchgate.netnih.gov

The sensor is typically fabricated by entrapping dicyclohexylamine (DCHA), a charge-transfer reagent, within a polyvinylchloride (PVC) polymer matrix. researchgate.netchemicalbook.comnih.gov This mixture is then molded into transparent test strips. researchgate.netchemicalbook.com When these strips come into contact with a solution containing TNT, a colored complex is formed, which exhibits an absorption maximum at a specific wavelength, typically around 530 nm. researchgate.netnih.gov The intensity of the color is proportional to the concentration of TNT.

Research has shown that these sensors have a linear response to TNT in specific concentration ranges and are highly selective. researchgate.netchemicalbook.comnih.gov They are generally not affected by the presence of other common explosives such as RDX, PETN, DNT, and picric acid, although some cross-reactivity with tetryl (B1194171) has been observed. researchgate.netchemicalbook.comnih.gov The performance of these sensors has been validated against standard laboratory methods like high-performance liquid chromatography (HPLC). researchgate.netnih.gov

| Parameter | Value |

| Analyte | 2,4,6-Trinitrotoluene (TNT) |

| Sensor Reagent | Dicyclohexylamine (DCHA) |

| Matrix | Polyvinylchloride (PVC) |

| Absorption Maximum | 530 nm |

| Linear Range | 5-50 mg L⁻¹ |

| Limit of Detection (LOD) | 3 mg L⁻¹ |

| This table summarizes the key performance characteristics of a DCHA-based colorimetric sensor for TNT detection. researchgate.netnih.gov |

Dicyclohexylamine has been successfully employed as an extractant in the determination of trace amounts of metal ions, such as Gold(III). atamankimya.comatamanchemicals.comscientificlabs.co.uk A highly sensitive and selective method combines dispersive liquid-liquid microextraction (DLLME) with electrothermal atomic absorption spectrometry (ETAAS) for this purpose. nih.gov

In this method, dicyclohexylamine forms a complex with Gold(III) ions. nih.gov This complex is then extracted from the aqueous sample into a small volume of an organic solvent, such as chloroform, which is dispersed in the sample with the aid of a disperser solvent like acetone. nih.gov The use of acetone is crucial as it enhances the extraction efficiency. nih.gov After extraction, the sedimented phase containing the concentrated gold complex is analyzed by ETAAS. nih.gov

This technique allows for the selective extraction of Gold(III) even in the presence of other metal ions like iron(III), cobalt(II), nickel(II), copper(II), palladium(II), and platinum(IV) at an acidic pH of 1. nih.gov The method is highly sensitive, with a very low detection limit, making it suitable for determining gold in various samples, including platinum metal, alloys, and effluents. nih.gov

| Parameter | Details |

| Analyte | Gold(III) |

| Extractant | Dicyclohexylamine |

| Extraction Technique | Dispersive Liquid-Liquid Microextraction (DLLME) |

| Analytical Technique | Electrothermal Atomic Absorption Spectrometry (ETAAS) |

| pH for Selective Extraction | 1 |

| Detection Limit | 0.002 µg L⁻¹ |

| This table outlines the parameters for the determination of Gold(III) using dicyclohexylamine as an extractant. nih.gov |

Computational and Theoretical Studies on Dicyclohexylammonium

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.comscispace.com It has become a popular method for calculating molecular properties and has been extensively used to compute electronic structure properties. mdpi.com DFT allows for the derivation of various useful concepts in chemistry and provides a framework for discussing chemical reactivity. mdpi.comrsc.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is an application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org Fukui realized that looking at the HOMO and LUMO could provide a good approximation of reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that can indicate the kinetic reactivity of a molecule. researchgate.net

For dicyclohexylammonium, the lone pair of electrons on the nitrogen atom significantly contributes to the HOMO. This high-energy orbital makes the nitrogen atom a primary site for interaction with electron-deficient species, such as metal surfaces. The LUMO, on the other hand, is typically distributed over the cyclohexyl rings. The HOMO-LUMO gap is a crucial factor in determining the molecule's ability to donate electrons. In the context of corrosion inhibition, a smaller HOMO-LUMO gap suggests that the molecule can more readily donate electrons to the vacant d-orbitals of a metal, forming a protective coordinate bond. cortecvci.com This electron donation is a key step in the chemical adsorption process that leads to the formation of a protective film on the metal surface. orientjchem.org

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | A higher HOMO energy indicates a greater tendency to donate electrons. The nitrogen lone pair contributes significantly, making it a good electron donor for bonding with metal surfaces. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | A lower LUMO energy suggests a greater ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and easier electronic excitation. For corrosion inhibition, it facilitates electron transfer to the metal surface. |

Mulliken Charges and Electrostatic Potential Maps

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. uni-muenchen.de While it has known limitations, such as basis set dependency, it can provide qualitative insights into the charge distribution. uni-muenchen.de The molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. mdpi.comresearchgate.net It is a useful tool for predicting reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. mdpi.com

In this compound, Mulliken charge calculations typically show a partial negative charge on the nitrogen atom and partial positive charges on the hydrogen atoms attached to it, as well as on the hydrogen atoms of the cyclohexyl rings. This charge distribution is crucial for the electrostatic interactions involved in its adsorption on metal surfaces.

The MEP map of this compound would visually confirm this charge distribution. Regions of negative potential (typically colored red) are concentrated around the nitrogen atom, indicating its role as a nucleophilic center and a hydrogen bond acceptor. researchgate.net Regions of positive potential (blue) are found around the acidic protons of the ammonium (B1175870) group and the hydrogen atoms of the cyclohexyl rings, making them susceptible to interaction with negatively charged species or surfaces. researchgate.net For corrosion inhibition, the negative potential on the nitrogen facilitates its adsorption onto a positively charged metal surface. researchcommons.org

| Feature | Description | Implication for this compound |

| Mulliken Charges | Calculated partial atomic charges. | Indicates a negative charge on the nitrogen atom and positive charges on the ammonium and ring hydrogens, influencing electrostatic interactions. |